molecular formula C10H11F4NO B11761302 (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine

(4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine

Cat. No.: B11761302
M. Wt: 237.19 g/mol
InChI Key: ASQWXPKOYALAOQ-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine is an organic compound that features both fluorine and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine typically involves the reaction of 4-fluorobenzyl chloride with 2-trifluoromethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzyl alcohol.

    Reduction: Formation of 4-fluorobenzylamine or 2-trifluoromethoxyethylamine.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for creating compounds with specific properties, such as increased lipophilicity or enhanced metabolic stability.

Biology

In biological research, this compound can be used to study the effects of fluorine and trifluoromethoxy groups on biological activity. It serves as a model compound for investigating how these functional groups influence the interaction with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target proteins, enhancing its binding affinity and specificity. The trifluoromethoxy group can also influence the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzyl alcohol
  • 4-Fluorobenzyl chloride
  • 4-Fluorobenzylamine
  • 2-Trifluoromethoxyethylamine

Uniqueness

Compared to similar compounds, (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine stands out due to the presence of both fluorine and trifluoromethoxy groups. This combination imparts unique properties, such as enhanced metabolic stability and increased lipophilicity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(trifluoromethoxy)ethanamine

InChI

InChI=1S/C10H11F4NO/c11-9-3-1-8(2-4-9)7-15-5-6-16-10(12,13)14/h1-4,15H,5-7H2

InChI Key

ASQWXPKOYALAOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCOC(F)(F)F)F

Origin of Product

United States

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